
5-Aza-2'-deoxy Cytidine 5'-Monophosphate
Vue d'ensemble
Description
5-Aza-cytidine-5’monophosphate is a pyrimidine nucleoside analog that has garnered significant attention due to its wide range of biological effects. It is primarily known for its role in epigenetic modulation, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-cytidine-5’monophosphate typically involves the phosphorylation of 5-Aza-cytidine. This process is catalyzed by uridine-cytidine kinase, followed by further phosphorylation by pyrimidine monophosphate and diphosphate kinases .
Industrial Production Methods: In industrial settings, the production of 5-Aza-cytidine-5’monophosphate involves large-scale chemical synthesis processes. These methods ensure the compound’s stability and purity, which are crucial for its therapeutic applications .
Analyse Des Réactions Chimiques
Phosphorylation to Active Metabolites
5-AZA-dCMP undergoes sequential phosphorylation to form its pharmacologically active triphosphate form:
Reaction pathway :
5-AZA-dCMP → 5-AZA-dCDP → 5-AZA-dCTP
-
Key enzymes :
-
Kinetic properties :
Interaction with dCMP Deaminase
5-AZA-dCMP serves as a substrate for dCMP deaminase, though its metabolism differs from natural substrates :
Parameter | 5-AZA-dCMP | dCMP (Control) |
---|---|---|
Apparent Km | 0.1 mM | 0.02 mM |
Maximal deamination rate | 1.2 nmol/min/mg | 120 nmol/min/mg |
dTTP inhibition | First-order | Non-competitive |
-
Allosteric modulation :
Ribonucleotide Reductase (RR)-Mediated Conversion
5-AZA-dCMP is derived from its parent compound, 5-azacytidine (5-azaC), via RR-mediated reduction :
Pathway :
5-azaC → 5-azaCMP → 5-AZA-dCMP (via RR) → 5-AZA-dCTP
-
Key findings :
DNA Methyltransferase (DNMT) Inhibition
5-AZA-dCTP incorporates into DNA and forms covalent bonds with DNMTs, leading to:
Metabolic Stability and Degradation
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
5-Aza-dCMP is a nucleoside analog derived from cytidine, where the nitrogen atom replaces the carbon atom at the 5-position of the pyrimidine ring. This modification results in its ability to inhibit DNA methylation by trapping DNA methyltransferases (DNMTs), thereby reversing the silencing of tumor suppressor genes that is often associated with cancer progression . The chemical formula for 5-Aza-dCMP is C8H13N4O7P, with a molecular weight of approximately 308.19 g/mol.
Cancer Therapy
One of the primary applications of 5-Aza-dCMP is in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It is utilized as a hypomethylating agent that can restore the expression of silenced tumor suppressor genes, thus potentially reversing malignant transformations .
Clinical Studies
- Myelodysplastic Syndromes : Clinical trials have demonstrated that 5-Aza-dCMP can improve hematologic responses in patients with MDS. The drug acts by inducing demethylation and reactivating genes critical for normal cell function .
- Acute Myeloid Leukemia : In AML, 5-Aza-dCMP has been shown to enhance the efficacy of other chemotherapeutic agents by reversing drug resistance through demethylation of specific gene promoters .
Epigenetic Research
5-Aza-dCMP serves as a crucial tool for researchers investigating DNA methylation's role in various biological processes. By incorporating this compound into experimental designs, scientists can study how changes in methylation patterns affect gene expression and cellular functions.
Research Applications
- Gene Expression Studies : Research has shown that treatment with 5-Aza-dCMP can lead to significant changes in gene expression profiles, allowing scientists to identify key regulatory pathways affected by methylation .
- Cell Cycle and Apoptosis : Studies using flow cytometry have demonstrated that 5-Aza-dCMP influences cell cycle progression and apoptosis in cancer cells, providing insights into its mechanism as an anticancer agent .
Comparative Studies with Other Nucleosides
The effectiveness of 5-Aza-dCMP has been compared with other nucleoside analogs such as 5-Azacytidine and Decitabine. These studies highlight its unique properties and mechanisms:
Compound Name | Structural Modification | Primary Use |
---|---|---|
5-Azacytidine | Nitrogen at the 5-position | Anticancer agent |
Decitabine | Similar structure; used interchangeably | Epigenetic therapy for MDS |
5-Fluoro-2'-deoxycytidine | Fluorine at the 5-position | Anticancer; inhibits DNA methylation |
What sets 5-Aza-dCMP apart is its specific mechanism as a potent inhibitor of DNA methylation while maintaining significant antileukemic activity.
Broader Biological Implications
Beyond cancer therapy, 5-Aza-dCMP has implications in other fields such as plant biology. Research indicates that it can influence secondary metabolites, seed quality, and stress responses in plants, showcasing its versatility as a research tool .
Mécanisme D'action
The mechanism of action of 5-Aza-cytidine-5’monophosphate involves its incorporation into RNA and DNA, disrupting RNA metabolism and inhibiting protein synthesis. Additionally, it inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes .
Comparaison Avec Des Composés Similaires
5-Aza-2’-deoxycytidine (Decitabine): Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytarabine: A nucleoside analog used in chemotherapy for acute myeloid leukemia.
Uniqueness: 5-Aza-cytidine-5’monophosphate is unique due to its dual mechanism of action, involving both RNA incorporation and DNA hypomethylation. This dual action makes it particularly effective in treating hematological malignancies .
Activité Biologique
5-Aza-2'-deoxy Cytidine 5'-Monophosphate (5-AZA-dCMP) is a nucleoside analog with significant biological activity, particularly in the context of cancer treatment and epigenetic modulation. This article provides a comprehensive overview of its biological mechanisms, therapeutic applications, and relevant research findings.
Overview of 5-AZA-dCMP
5-AZA-dCMP is a derivative of cytidine where the carbon at position 5 is replaced by nitrogen. This modification leads to the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, which can silence tumor suppressor genes. The incorporation of 5-AZA-dCMP into DNA results in the trapping and degradation of DNMTs, thereby promoting DNA demethylation and reactivation of silenced genes .
The primary mechanism through which 5-AZA-dCMP exerts its effects involves:
- Inhibition of DNMTs : By forming covalent bonds with DNMTs, 5-AZA-dCMP prevents these enzymes from methylating DNA, leading to hypomethylation and reactivation of tumor suppressor genes .
- Induction of DNA Damage : Treatment with 5-AZA-dCMP has been shown to induce DNA damage responses, activating pathways that lead to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Regulation : The compound influences various checkpoints in the cell cycle, particularly through the activation of p53, which can lead to growth inhibition and apoptosis .
Therapeutic Applications
5-AZA-dCMP has been primarily studied for its applications in treating hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Key findings include:
- Clinical Efficacy : In clinical trials, 5-AZA-dCMP has demonstrated improved survival rates in patients with MDS compared to traditional therapies. For instance, patients treated with azacitidine (a related compound) showed a median survival increase from 15 months to 24.5 months .
- Combination Therapies : Research indicates that combining 5-AZA-dCMP with other agents (e.g., valproic acid) enhances its efficacy by further modifying the epigenetic landscape of cancer cells .
Case Studies
Several studies have highlighted the effectiveness of 5-AZA-dCMP:
- Study on Human Chondrocytes : A study found that 5-AZA-dCMP affects the differentiation capacity of osteoarthritic chondrocytes while maintaining global DNA methylation levels .
- Leukemia Treatment : In a phase I/II trial involving patients with leukemia, the combination of 5-AZA-dCMP and valproic acid showed promising results in terms of overall response rates and survival outcomes .
Data Tables
Study | Findings | Population |
---|---|---|
Cameron et al. (2020) | Inhibition of DNMTs leads to reactivation of tumor suppressor genes | Human chondrocytes |
Garcia-Manero et al. (2006) | Improved survival in MDS patients treated with azacitidine | MDS patients |
Fojtova et al. (2007) | Comparison of alpha and beta anomers in anti-leukemic activity | Mouse and human leukemic cells |
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHZISUSXMJEPR-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985225 | |
Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66642-55-5 | |
Record name | 4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66642-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aza-2'-deoxycytidine-5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AZA-2'-DEOXYCYTIDINE 5'-MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8E227WD26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.